molecular formula C41H47N8O8P B12364704 AC2 selective-IN-1

AC2 selective-IN-1

Cat. No.: B12364704
M. Wt: 810.8 g/mol
InChI Key: LHRJSELQNIMKFQ-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC2 selective-IN-1 involves the use of 7-deazapurine analogues of adefovir. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: AC2 selective-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogues .

Scientific Research Applications

Chemistry: AC2 selective-IN-1 is used as a chemical probe to study the role of adenylate cyclase type 2 in various biochemical pathways. It helps in understanding the enzyme’s function and its interaction with other molecules .

Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by adenylate cyclase type 2. It is particularly useful in studying the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .

Medicine: this compound has potential therapeutic applications in the treatment of diseases where dysregulation of adenylate cyclase type 2 is implicated. It is being explored for its role in modulating smooth muscle tone and its potential use in treating lung diseases .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its selective inhibition of adenylate cyclase type 2 makes it a valuable tool in drug discovery and development .

Mechanism of Action

AC2 selective-IN-1 exerts its effects by selectively inhibiting the enzyme adenylate cyclase type 2. This inhibition prevents the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), thereby modulating the signaling pathways that rely on cAMP as a second messenger. The molecular targets of this compound include the active site of adenylate cyclase type 2, where it binds and inhibits the enzyme’s activity .

Comparison with Similar Compounds

Uniqueness: AC2 selective-IN-1 is unique due to its high selectivity for adenylate cyclase type 2. This selectivity allows researchers to specifically study the role of AC2 without affecting other isoforms of adenylate cyclase. This makes this compound a valuable tool in both basic and applied research .

Properties

Molecular Formula

C41H47N8O8P

Molecular Weight

810.8 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2S)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate

InChI

InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34-/m0/s1

InChI Key

LHRJSELQNIMKFQ-HEVIKAOCSA-N

Isomeric SMILES

CC(C)OC(=O)[C@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C

Origin of Product

United States

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